molecular formula C20H23NOS B11791333 1-(3-(Benzylthio)-2-ethylphenyl)piperidin-2-one

1-(3-(Benzylthio)-2-ethylphenyl)piperidin-2-one

Katalognummer: B11791333
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: MHPSDTGLXLMQPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Benzylthio)-2-ethylphenyl)piperidin-2-one is a compound that belongs to the class of piperidinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a piperidin-2-one core with a benzylthio and ethylphenyl substitution, making it a unique structure with potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzylthio)-2-ethylphenyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of piperidin-2-one with 3-(benzylthio)-2-ethylphenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Benzylthio)-2-ethylphenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted piperidin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-(Benzylthio)-2-ethylphenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(3-(Benzylthio)-2-ethylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Piperidin-2-one: The core structure without the benzylthio and ethylphenyl substitutions.

    Benzylthio derivatives: Compounds with similar benzylthio groups but different core structures.

Uniqueness

1-(3-(Benzylthio)-2-ethylphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidin-2-one core with benzylthio and ethylphenyl groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C20H23NOS

Molekulargewicht

325.5 g/mol

IUPAC-Name

1-(3-benzylsulfanyl-2-ethylphenyl)piperidin-2-one

InChI

InChI=1S/C20H23NOS/c1-2-17-18(21-14-7-6-13-20(21)22)11-8-12-19(17)23-15-16-9-4-3-5-10-16/h3-5,8-12H,2,6-7,13-15H2,1H3

InChI-Schlüssel

MHPSDTGLXLMQPU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC=C1SCC2=CC=CC=C2)N3CCCCC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.